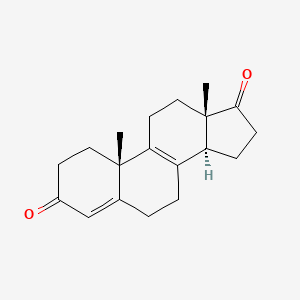

Androsta-4,8-diene-3,17-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(10S,13S,14S)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,15H,3-10H2,1-2H3/t15-,18-,19-/m0/s1 |

InChI Key |

ZPXXTTSREWNDFF-SNRMKQJTSA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=CC(=O)CCC43C |

Origin of Product |

United States |

Nomenclature and Structural Context Within Androstane Steroids

Androsta-4,8-diene-3,17-dione belongs to the androstane (B1237026) class of steroids, which are characterized by a 19-carbon tetracyclic hydrocarbon skeleton. wikipedia.org The systematic name for this compound is (9S,10R,13S)-10,13-dimethyl-2,6,7,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione. nih.gov Its structure features two ketone groups at the C3 and C17 positions and two double bonds, one between C4 and C5, and another between C8 and C9. nih.gov This specific arrangement of double bonds distinguishes it from other related androstane derivatives such as androst-4-ene-3,17-dione (Androstenedione) and androsta-1,4-diene-3,17-dione (B159171) (Androstadienedione). nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (9S,10R,13S)-10,13-dimethyl-2,6,7,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione nih.gov |

| Molecular Formula | C₁₉H₂₄O₂ nih.gov |

| Molecular Weight | 284.4 g/mol nih.gov |

| CAS Number | 14132443 nih.gov |

Historical Perspectives on Steroid Synthesis and Transformation Relevance

The history of steroid research is marked by significant advancements in both chemical synthesis and microbial transformations. bioscientifica.comfrontiersin.org The initial focus of steroid synthesis in the early to mid-20th century was on producing corticosteroids and sex hormones for pharmaceutical use. bioscientifica.comfrontiersin.org A major breakthrough came with the discovery of microbial steroid biotransformation, which offered a highly regio- and stereospecific way to modify steroid molecules. frontiersin.orgresearchfloor.org These microbial processes proved to be more efficient and cost-effective than purely chemical methods for certain transformations. frontiersin.orgrdd.edu.iq

The synthesis of various steroid derivatives, including those with novel double bond patterns like Androsta-4,8-diene-3,17-dione, has been a subject of research. For example, the synthesis of the related compound androsta-4,6,8(9)-triene-3,17-dione (B39386) was achieved from androsta-4,7-diene-3,17-dione. nih.govtandfonline.com This highlights the chemical strategies employed to create specific unsaturation patterns in the steroid nucleus. The development of such synthetic routes has been crucial for producing reference compounds needed to study metabolic pathways and for exploring the structure-activity relationships of new steroid molecules. dshs-koeln.denih.gov

Overview of Research Significance in Steroid Metabolism and Chemical Biology

Dehydration and Isomerization Pathways for Androstenedione (B190577) Derivatives

The chemical synthesis of this compound often involves the manipulation of androstenedione precursors through dehydration and isomerization reactions. These pathways are crucial for creating the desired diene structure.

Synthesis from 9α-Hydroxyandrost-4-en-3,17-dione Precursors

A primary route for synthesizing this compound involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD). This precursor can be produced through microbial hydroxylation of androstenedione. researchgate.netprepchem.com The subsequent dehydration step is typically acid-catalyzed and can be performed in organic solvents. bakhtiniada.ruresearchgate.net Mineral acids are effective for this transformation, leading to the formation of a mixture of diene isomers. bakhtiniada.ruresearchgate.net The process aims to achieve a high yield of the desired androsta-4,9(11)-diene-3,17-dione, with this compound often being a significant side product. bakhtiniada.rugoogle.com

For instance, treatment of 9α-hydroxyandrostenedione with sulfur dioxide in pyridine (B92270) followed by bromine has been shown to produce a mixture of androsta-4,9(11)-diene-3,17-dione and this compound. google.com The ratio of these isomers can vary depending on the reaction conditions. google.com Another method involves using chlorosulfonic acid in methylene (B1212753) chloride for the dehydration of 6β-fluoro-9α-hydroxyandrost-4-en-3,17-dione, which also yields a diene product. google.com

Formation of Diene Isomers during Chemical Transformations

During the chemical synthesis of steroids, the formation of various diene isomers is a common occurrence. The dehydration of 9α-hydroxyandrost-4-ene-3,17-dione, for example, typically yields a mixture of Androsta-4,9(11)-diene-3,17-dione and this compound. bakhtiniada.rugoogle.com The relative proportions of these isomers are influenced by the specific reagents and reaction conditions employed. google.com

Research has shown that it is possible to isomerize the less desired this compound to the more valuable Androsta-4,9(11)-diene-3,17-dione, achieving a nearly quantitative conversion. bakhtiniada.ruresearchgate.net This isomerization is a critical step in maximizing the yield of the target compound. The formation of other diene isomers, such as Δ3,5-dienes, can also occur under certain conditions, for example, through the oxidation of a Δ3,5-diene derivative. uc.pt Furthermore, the synthesis of 7α-(buta-1,3-dienyl)-4-androsten-17β-ol-3-one, a key intermediate for creating testosterone dimers, highlights the controlled formation of specific diene functionalities on the steroid scaffold. nih.gov

Biotechnological Production and Microbial Transformations

Biotechnological approaches, particularly those involving microbial transformations, offer a green and efficient alternative for the production of this compound and its derivatives. These methods leverage the metabolic pathways of microorganisms to carry out specific and complex chemical reactions.

Conversion from Phytosterols (B1254722) by Specific Microorganism Strains

Phytosterols, which are abundant in plant-based materials, serve as a key starting material for the microbial production of various steroid intermediates. nih.govplos.org Strains of Mycobacterium are widely used for the bioconversion of phytosterols into androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD). nih.govd-nb.infoscispace.comgoogle.com This process involves the cleavage of the phytosterol side-chain. mdpi.com

The production of 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD), a direct precursor for this compound, can be achieved from phytosterols by using specific mutant strains of Mycobacterium. researchgate.netnih.govresearchgate.net For example, a mutant strain of Mycobacterium sp. has been developed that can produce 9-OH-AD from sitosterol (B1666911) with a significant molar yield. researchgate.net Similarly, Mycobacterium fortuitum has been engineered to improve the production of 9-OHAD from phytosterols by deleting genes responsible for its degradation. nih.gov The use of waste materials like sugar cane mud, which contains phytosterols, has also been demonstrated for the production of AD and ADD by Mycobacterium sp.. nih.gov

| Microorganism | Substrate | Product(s) | Key Findings |

| Mycobacterium sp. | Sugar cane mud (phytosterols) | 4-androstene-3,17-dione (AD), 1,4-androstadiene-3,17-dione (ADD) | Demonstrated the feasibility of direct conversion from a waste product. nih.gov |

| Mycobacterium sp. 2-4 M | Sitosterol | 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD) | Achieved a 50% molar yield of 9-OH-AD. researchgate.net |

| Mycobacterium fortuitum ATCC 35855 | Phytosterols | 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) | Deletion of 3-ketosteroid-Δ1-dehydrogenase genes improved 9-OHAD production. nih.gov |

| Mycobacterium neoaurum | Phytosterols | 4-androstene-3,17-dione (AD), 1,4-androstadiene-3,17-dione (ADD) | Important for industrial production of steroid intermediates. plos.orgd-nb.info |

| Mycobacterium sp. MB 3683 | Phytosterols | Androstenedione (AD), Androstadienedione (ADD) | Studied in two-phase water-oil systems to enhance substrate solubility. scispace.com |

Biotransformation of Bile Acids to Hydroxylated Androstane-Diene-Dione Derivatives

Bile acids represent another class of starting materials that can be biotransformed into valuable steroid derivatives. The degradation pathways of bile acids in microorganisms often converge with those of other sterols, leading to the formation of androsta-1,4-diene-3,17-dione (ADD) and its hydroxylated derivatives. longdom.orgresearchgate.net

Pseudomonas species are particularly effective in the biotransformation of bile acids. longdom.org For instance, Pseudomonas alcaliphila has been shown to convert various bile acids, such as cholic acid and deoxycholic acid, into their corresponding hydroxylated androsta-1,4-diene-3,17-dione derivatives with high yields. longdom.orglongdom.org These biotransformations are part of the 9,10-seco pathway, where the initial steps involve oxidation of the A-ring and removal of the C17 side chain to form ADDs. longdom.org Mixed human faecal cultures have also been observed to reduce unsaturated 1,4-diene-3-oxo bile acids. nih.gov

| Microorganism | Substrate Bile Acid | Product | Yield |

| Pseudomonas alcaliphila | Deoxycholic acid (1a) | 12β-hydroxy-androstane-1,4-diene-3,17-dione (2a) | 95% longdom.org |

| Pseudomonas alcaliphila | Cholic acid (1b) | 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione (2b) | 52% longdom.org |

| Pseudomonas alcaliphila | Chenodeoxycholic acid (1c) | 7α-hydroxy-androstane-1,4-diene-3,17-dione (2c) | 23% longdom.org |

Enzyme Engineering and Biocatalyst Optimization for Production

A crucial enzyme in the production of ADD from AD is 3-ketosteroid-Δ1-dehydrogenase (KstD). mdpi.comnih.gov Engineering this enzyme to improve its activity and stability is a key strategy. nih.gov For example, co-expressing KstD with catalase in Bacillus subtilis has been shown to eliminate the toxic effects of hydrogen peroxide, a byproduct of the reaction, thereby increasing the yield of ADD. nih.gov Similarly, creating a dual-enzyme coupling system in E. coli with an engineered KstD and catalase significantly improved the conversion of AD to ADD. researchgate.net

Furthermore, optimizing fermentation conditions, such as using a three-stage fermentation strategy for Mycobacterium neoaurum, has led to a significant increase in ADD production. plos.org The use of whole-cell biocatalysts, where the enzymes are contained within the microbial cells, is a common approach. nih.govplos.org Strategies to stabilize these biocatalysts, such as adjusting oxygenase expression levels and optimizing cultivation media, are actively being investigated. nih.gov The integration of biocatalysis with other technologies like continuous flow chemistry is also being explored to streamline steroid synthesis. uva.nl

Synthetic Modification and Analog Design

The strategic modification of the this compound scaffold is crucial for developing novel steroid structures and for probing their biological functions. This involves various chemical transformations and the synthesis of specifically substituted derivatives.

Chemical Transformations leading to novel Androsta-diene-dione structures

The synthesis of this compound is often achieved through the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione. However, this reaction frequently yields a mixture of isomers, primarily the desired Androsta-4,9(11)-diene-3,17-dione and the less stable this compound as a significant side product. google.comresearchgate.net The separation of these isomers is reported to be challenging and costly. google.com

A key chemical transformation involving this compound is its isomerization to the thermodynamically more stable Androsta-4,9(11)-diene-3,17-dione. Research has demonstrated that the quantitative isomerization of the this compound side product to the target 4,9(11)-diene is possible through treatment with mineral acids in organic solvents. researchgate.net This acid-catalyzed double-bond migration represents a significant transformation, converting the less stable 8(9)-diene into the 9(11)-diene structure, thereby providing a pathway to a single, pure product. researchgate.net

The reaction conditions during the initial dehydration of 9α-hydroxyandrostenedione significantly influence the ratio of the resulting diene isomers. google.com

| Reagent(s) | Starting Material | Resulting Mixture Composition | Reference |

|---|---|---|---|

| Thionyl chloride in pyridine | 9α-Hydroxyandrostenedione | Mixture of Androsta-4,9(11)-diene-3,17-dione and this compound | google.com |

| Sulfur dioxide and Bromine in pyridine | 9α-Hydroxyandrostenedione | ~50% Androsta-4,9(11)-diene-3,17-dione and ~50% this compound | google.com |

| Phenylsulfinyl chloride in pyridine | 9α-Hydroxyandrostenedione | 64.4% Androsta-4,9(11)-diene-3,17-dione and 43.7% this compound | google.com |

Synthesis of Substituted Androstadiene-Dione Derivatives for Functional Studies

The synthesis of substituted derivatives of androstadiene-diones is a widely employed strategy for developing potent enzyme inhibitors, particularly for aromatase, an enzyme crucial in estrogen biosynthesis. oup.comacs.org While extensive research has been conducted on substituting various androstadiene scaffolds, specific examples detailing the synthesis of substituted derivatives directly from this compound for functional studies are not prominently featured in the reviewed literature.

However, the strategies applied to closely related structures, such as Androst-4-ene-3,17-dione and Androsta-1,4-diene-3,17-dione, provide a clear framework for potential modifications. These modifications are designed to enhance the binding affinity to the target enzyme or to introduce new functionalities. nih.govacs.org Substitutions are commonly made at various positions on the steroid nucleus, including C-2, C-4, C-6, and C-7, with groups such as alkyls, halogens, and hydroxyls. acs.orgaurak.ac.ae For instance, the introduction of substituents at the 7α-position of androsta-1,4-diene-3,17-dione has led to highly effective mechanism-based inhibitors of aromatase. oup.com Similarly, the synthesis of 6-alkyl-substituted androst-4-en-17-ones has been a focus for developing competitive aromatase inhibitors. acs.org

These studies collectively indicate that the functionalization of the androstane skeleton is a viable approach to modulate biological activity. The table below summarizes various substitutions performed on related androstadiene cores for functional studies, illustrating the types of derivatives that could theoretically be synthesized from an this compound backbone.

| Parent Compound | Position of Substitution | Substituent Group | Purpose of Functional Study | Reference |

|---|---|---|---|---|

| Androst-4-ene-3,17-dione | C-6 (α and β) | Alkyl (methyl, ethyl, etc.), Hydroxy, Methoxy | Aromatase Inhibition | acs.org |

| Androst-4-ene-3,17-dione | C-4 | Hydroxy, Fluoro | Aromatase Inhibition | nih.gov |

| Androsta-1,4-diene-3,17-dione | C-7 (α) | Various substituents | Aromatase Inhibition | oup.com |

| Androst-4-ene-3,17-dione | C-4 | Amino, Alkoxy, Aryloxy, Alkyl, Aryl | Aromatase Inhibition | acs.org |

| Androsta-4,6-diene-17-oxime | C-1, C-2 | Epoxy | Aromatase Inhibition | nih.gov |

Chromatographic Separation Techniques

Chromatography is fundamental in isolating and purifying this compound and similar steroids from complex matrices. The choice of technique depends on the sample's complexity, the required purity, and the specific analytical goal.

Gas Chromatography (GC) for Compound Identification and Purity Assessment

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of steroids. sigmaaldrich.com It is frequently used to identify and assess the purity of androstane derivatives. For many steroids, chemical derivatization is a necessary step to increase their volatility and improve chromatographic behavior. A common method involves the creation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The metabolism of related compounds, such as androsta-1,4,6-triene-3,17-dione (B190583), has been effectively studied using GC-MS and GC-tandem mass spectrometry (MS/MS) on their TMS derivatives for metabolite identification. nih.govresearchgate.net However, challenges can arise, as derivatization can sometimes lead to the formation of artifacts, which may complicate analysis. researchgate.net In doping control, for instance, GC-MS is a standard method for detecting prohibited steroids and their metabolites in urine samples. nih.govevitachem.com

Liquid Chromatography (LC) for Complex Mixture Analysis

Liquid Chromatography (LC) is exceptionally well-suited for analyzing complex biological or chemical mixtures containing steroids without the need for derivatization. This technique is particularly valuable when dealing with heat-sensitive molecules or when analyzing samples directly from fermentation broths or biological fluids. nih.govresearchgate.net

A notable application is the development of a normal-phase LC method coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) to simultaneously identify and quantify cholesterol, androst-4-ene-3,17-dione (AD), and androsta-1,4-diene-3,17-dione (ADD). nih.govresearchgate.net Furthermore, high-resolution mass spectrometry combined with liquid chromatography (LC-HRMS) has proven essential in metabolic studies, such as the investigation of androsta-1,4,6-triene-3,17-dione metabolism in horses, which successfully identified fourteen distinct metabolites. nih.gov The coupling of LC with ion mobility spectrometry (IMS) and MS has also been shown to enhance the resolution of steroid isomers, allowing for more effective separation and identification in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of closely related steroid isomers, which often exhibit nearly identical physical properties but different biological activities. sigmaaldrich.com The separation of steroid isomers, such as epimers or compounds differing only in the position of a double bond, is a significant analytical challenge. nih.govacs.org

Reversed-phase HPLC (RP-HPLC) is a widely used technique for this purpose. For example, a preparative RP-HPLC method using a C18 stationary phase has been developed to purify synthetic steroids and separate their epimers. google.com The optimization of mobile phase composition and column chemistry is critical for achieving baseline separation. acs.org In some cases, derivatization can be employed in HPLC analysis; for instance, derivatizing steroids with hydroxylamine (B1172632) has been shown to improve the peak shape and separation of isomers in HPLC-MS analysis. nih.gov

Table 1: HPLC Methods for Steroid Separation This table is interactive. Users can sort and filter the data.

| Compound(s) | HPLC Mode | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| 13 Steroids (incl. Androstenedione) | Gradient RP-HPLC | Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm) | A: MeOH:ddH2O (55:45), B: 100% MeOH | DAD (254 nm) | researchgate.net |

| Cholesterol, AD, ADD | Isocratic NP-HPLC | Si60 silica (B1680970) (5 µm, 125 x 4-mm i.d.) | 2:3 Isopropyl alcohol and Hexane | UV-DAD, APCI-MS | nih.gov |

| Budesonide Epimers | Isocratic RP-HPLC | C18 (3.5-15 µm) | Not specified | Not specified | google.com |

| Prednisolone and Impurities | Gradient RP-HPLC | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) | A: ACN/THF/H2O (15:10:75), B: ACN/H2O (80:20) | UV (254 nm) | acs.org |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of isolated compounds. NMR provides detailed information about the carbon-hydrogen framework, while MS gives data on molecular weight and fragmentation, which aids in identification and metabolite profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including steroids. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure. evitachem.com For Androsta-4,8(14)-diene-3,17-dione, spectral data is available in public databases. nih.gov

The chemical shifts and coupling constants in an NMR spectrum allow for the precise assignment of protons and carbons within the steroid nucleus. For example, the structure of 6-hydroxymethyl-androsta-1,4-diene-3,17-dione was elucidated by NMR, with characteristic ¹H NMR signals at δ 7.17 (C-1), 6.08 (C-2), and 6.02 (C-4) confirming the diene structure in the A-ring. google.com Comprehensive NMR data, including ¹H, ¹³C, COSY, and HSQC spectra, are often published for new steroid metabolites to unambiguously confirm their structures. researchgate.netrsc.org

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Androsta-1,4-diene-3,17-dione (ADD) and Related Compounds This table is interactive. Users can sort and filter the data.

| Carbon Atom | Androsta-1,4-diene-3,17-dione (ADD) | 6β-hydroxyandrost-4-ene-3,17-dione (6βOH-AD) | Testololactone | Reference |

|---|---|---|---|---|

| C-1 | 155.43 | 35.79 | 127.35 | rsc.org |

| C-2 | 127.53 | 33.95 | 121.24 | rsc.org |

| C-3 | 186.27 | 199.37 | 186.26 | rsc.org |

| C-4 | 123.95 | 128.84 | 124.01 | rsc.org |

| C-5 | 168.79 | 165.17 | 168.56 | rsc.org |

| C-17 | 219.95 | 220.73 | 176.80 | rsc.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Metabolite Profiling

Mass Spectrometry (MS) is critical for determining the molecular weight of a compound and, when used in tandem (MS/MS), for obtaining structural information through fragmentation analysis. For molecular confirmation, soft ionization techniques like Electrospray Ionization (ESI) or APCI are used to observe the protonated molecule [M+H]⁺. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is invaluable for identifying steroid metabolites. By inducing fragmentation of a selected precursor ion, a characteristic product ion spectrum is generated, which can serve as a fingerprint for the compound. Studies on androstadiene-17β-ol-3-one isomers have identified diagnostic fragmentation pathways. For instance, androst-1,4-diene-17β-ol-3-one (boldenone) yields characteristic product ions at m/z 121, 135, and 147 upon collision-induced dissociation (CID). core.ac.uk These fragmentation patterns are crucial for distinguishing between isomers and identifying metabolites in complex biological samples, a key task in anti-doping analysis and metabolic research. nih.govresearchgate.netnih.gov

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been crucial in elucidating the exact molecular geometry, conformation, and stereochemistry of complex molecules like this compound and its analogs. The data obtained from these analyses provide unequivocal proof of molecular structure, which is essential for understanding structure-function relationships and for confirming the outcomes of total synthesis efforts. iucr.orgroyalsocietypublishing.org

The crystal structure of (±)-14-β-androsta-4,8-diene-3,17-dione was specifically determined to establish the positions of its double bonds, the steric relationship of its methyl groups, and the configuration at the C/D ring junction. iucr.org This analysis was vital for confirming a new total synthesis pathway for androstadienediones. iucr.org The study was conducted using three-dimensional diffractometer data, and the structure was refined to a final R-value of 0.045 for 2151 reflections. iucr.org

The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. iucr.org The molecule exhibits a cis-junction between rings C and D, and the two methyl groups are in a cis configuration. iucr.org The presence of trigonal centers at C(8) and C(9) causes a significant flattening of the B and C rings. iucr.org In terms of ring conformation, rings A, B, and C are in half-chair forms. iucr.org The five-membered D ring also adopts a half-chair conformation. iucr.org The packing of the molecules in the unit cell is governed by normal van der Waals contacts. iucr.org

The detailed crystallographic data for (+)-14-β-androsta-4,8-diene-3,17-dione are summarized in the table below.

Crystal Data for (+)-14-β-androsta-4,8-diene-3,17-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄O₂ |

| Molecular Weight | 284.42 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 7.338 (3) Å |

| b | 18.641 (5) Å |

| c | 12.432 (4) Å |

| β | 114.89 (4)° |

| Volume (V) | 1542.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (dx) | 1.225 g cm⁻³ |

| Measured Density (dm) | 1.221 g cm⁻³ |

Data sourced from Acta Crystallographica (1973). iucr.org

The study of related steroid compounds by X-ray diffraction provides a comparative basis for understanding the structural nuances within the androstane family. iucr.orgnih.gov For instance, the analysis of numerous androstane derivatives has established preferred conformations and the influence of various substituents on the molecular shape. iucr.orgnih.gov It has been noted that in many steroids, the observed conformational details are primarily controlled by intramolecular forces rather than crystal packing forces. nih.gov

Different androstane derivatives crystallize in various space groups, reflecting their unique molecular structures and packing arrangements. For example, Androstan-17-one crystallizes in the space group C2, while a D-homoandrostanyl derivative was found to be in the orthorhombic space group P2(1)2(1)2(1). nih.goviucr.org Such studies are fundamental for correlating molecular structure with biological activity. iucr.org The table below compares the crystallographic data of several androstane-related compounds.

Comparative Crystallographic Data of Related Androstane Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|

| (+)-14-β-Androsta-4,8-diene-3,17-dione | Monoclinic | P21/c | a=7.338 Å, b=18.641 Å, c=12.432 Å, β=114.89° |

| Androstan-17-one | Monoclinic | C2 | a=12.636 Å, b=6.825 Å, c=18.962 Å, β=101.76° |

| 17,17-di-n-propyl-17a-aza-D-homo-5α-androstan-3β-ol | Orthorhombic | P2(1)2(1)2(1) | a=6.5346 Å, b=17.6006 Å, c=19.6978 Å |

| 3,3-Dimethoxy-19-norandrosta-5(10),6-diene-17-one | Orthorhombic | P2(1)2(1)2(1) | a=6.042 Å, b=13.469 Å, c=21.634 Å |

| Estra-4,9-diene-3,17-dione | Monoclinic | P2₁2₁2₁ | a=9.236 Å, b=10.294 Å, c=15.471 Å |

Data sourced from multiple crystallographic studies. iucr.orgnih.goviucr.orgrsc.org

These structural determinations are not limited to single molecules but also extend to understanding intermolecular interactions, such as the formation of cocrystals with other aromatic molecules, which can provide insight into molecular recognition processes. pnas.org

Metabolic Pathways and Biotransformations of Androstane Dienediones

Endogenous Steroidogenesis and Androgen Precursor Roles

Androstenedione (B190577) occupies a central position in the steroidogenic pathway, serving as the direct precursor for both testosterone (B1683101) and estrone (B1671321). hmdb.cadpcweb.com Its synthesis and subsequent conversion are tightly regulated by a series of enzymatic reactions.

The biosynthesis of androstenedione occurs via two primary pathways, often referred to as the Δ5 and Δ4 pathways. dpcweb.com

Primary Pathway (Δ5 Pathway): This pathway is predominant in the testes and adrenal glands. dpcweb.com It begins with the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase. glpbio.comwikipedia.org Subsequently, DHEA is converted to androstenedione by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). synabs.bewikipedia.orgdpcweb.com

Secondary Pathway (Δ4 Pathway): This pathway is more active in the ovaries. dpcweb.com It involves the conversion of 17α-hydroxyprogesterone directly to androstenedione by the enzyme 17,20-lyase. glpbio.comwikipedia.org 17α-hydroxyprogesterone itself is derived from progesterone. dpcweb.com

Both pathways ultimately depend on the enzyme 17,20-lyase for the formation of this key C-19 steroid. wikipedia.org

Once synthesized, androstenedione is secreted into the plasma and can be converted in peripheral tissues into potent sex hormones. wikipedia.org

Conversion to Testosterone: The conversion of androstenedione to testosterone is a reversible reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govmdpi.com This enzyme reduces the 17-keto group of androstenedione to a 17β-hydroxyl group, forming testosterone. dpcweb.com In tissues with high 5α-reductase activity, testosterone can be further converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT). mdpi.comglowm.com

Conversion to Estrogens: Androstenedione is a primary substrate for estrogen production. wikipedia.org The enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androstenedione to estrone (E1). nih.govresearchgate.net In a subsequent step, estrone can be converted to the more potent estrogen, estradiol (B170435) (E2), by 17β-HSD. researchgate.netmdpi.com This process of aromatization is significant in various tissues, including adipose tissue, the brain, and the gonads. researchgate.net In premenopausal women, theca cells of the ovaries produce androstenedione, which is then utilized by granulosa cells that contain aromatase to produce estrogens. wikipedia.org

Key Enzymatic Conversions of Androstenedione

| Substrate | Enzyme | Product | Hormone Class |

|---|---|---|---|

| Androst-4-ene-3,17-dione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Androgen |

| Androst-4-ene-3,17-dione | Aromatase (CYP19A1) | Estrone | Estrogen |

Enzymatic Metabolism and Catabolism

The biological activity of androstenedione is terminated through various metabolic and catabolic pathways, primarily occurring in the liver and other peripheral tissues. glowm.com These processes involve reduction, hydroxylation, and conjugation reactions to increase water solubility and facilitate excretion. nih.gov

Androstenedione undergoes extensive reductive metabolism. The primary reactions involve the reduction of the A-ring and the 17-ketone.

5α-Reduction: The enzyme 5α-reductase converts androstenedione to 5α-androstane-3,17-dione (androstanedione). wikipedia.orgnih.gov Androstanedione (B1670583) is an intermediate in the biosynthesis of androsterone (B159326). wikipedia.orgnih.gov

5β-Reduction: The enzyme 5β-reductase converts androstenedione to 5β-androstane-3,17-dione (etiocholanedione). nih.gov

Further Reduction: Androstanedione and etiocholanedione (B1219114) can be further metabolized by 3α- and 3β-hydroxysteroid dehydrogenases and 17β-hydroxysteroid dehydrogenase to form various androstanediols and etiocholanediols. glowm.com For instance, androstanedione is converted to androsterone by aldo-keto reductase family 1 member C4. nih.gov Similarly, etiocholanedione is converted to etiocholanolone (B196237). nih.gov

Studies using human prostate cancer LNCaP cells, which contain type 1 5α-reductase, have shown that the most significant metabolite of androstenedione is 5α-androstane-3,17-dione. nih.gov

Hydroxylation is a key reaction in steroid metabolism, increasing the polarity of the molecule. nih.gov This process is primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net

Hydroxylation: Various hydroxylated metabolites of androstenedione have been identified. For example, the microbial P450 enzyme CYP105D7 can hydroxylate androst-4-ene-3,17-dione at the 2β and 16β positions. nih.gov In humans, metabolites such as 6α-hydroxyandrostenedione can be formed. dshs-koeln.de Oral administration of androstenedione in rats led to the formation of 6α-, 15β-, 7α-, 16β-, and 2β-hydroxytestosterone, indicating complex hydroxylation patterns following initial metabolism. glpbio.com

Conjugation: Following reduction and/or hydroxylation, steroid metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to further increase their water solubility for urinary excretion. nih.govnih.gov For example, androsterone and etiocholanolone are converted to their respective glucuronides by UDP-glucuronosyltransferase enzymes. nih.gov

Microorganisms, particularly bacteria and fungi, are capable of degrading steroid compounds through various enzymatic pathways, which is a critical process for removing these compounds from the environment. mdpi.comnih.gov

Bacterial Degradation: Bacteria exclusively carry out the biodegradation of steroids. mdpi.com Many bacteria, including those from the genera Comamonas and Rhodococcus, utilize a 9,10-seco pathway for aerobic degradation of androgens like testosterone, which is first converted to androstenedione. mdpi.comfrontiersin.org Under anaerobic conditions, denitrifying bacteria can degrade steroids via a 2,3-seco pathway. nih.gov A key step in many of these pathways is the 1(2)-dehydrogenation of 3-ketosteroids. For example, Nocardioides simplex (formerly Arthrobacter simplex) is used industrially to convert androst-4-ene-3,17-dione (AD) into androsta-1,4-diene-3,17-dione (B159171) (ADD), a crucial intermediate for synthesizing other steroid hormones. nih.govspringernature.comresearchgate.net

Fungal Biotransformation: Fungi from genera such as Aspergillus and Fusarium can also transform androst-4-ene-3,17-dione. nih.gov These transformations often involve hydroxylation at various positions or reduction of the 17-ketone. For instance, Aspergillus sp. can convert androstenedione to 11α-hydroxy-androst-4-ene-3,17-dione, while Fusarium oxysporum can produce 14α-hydroxy-androst-4-ene-3,17-dione and testosterone. nih.gov The fungus Curvularia lunata has been shown to produce several metabolites, including androsta-1,4-diene-3,17-dione and 11α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

Examples of Microbial Biotransformation of Androst-4-ene-3,17-dione

| Microorganism | Transformation Type | Product(s) |

|---|---|---|

| Nocardioides simplex | 1(2)-Dehydrogenation | Androsta-1,4-diene-3,17-dione (ADD) |

| Aspergillus sp. | Hydroxylation | 11α-hydroxy-androst-4-ene-3,17-dione |

| Fusarium oxysporum | Hydroxylation, Reduction | 14α-hydroxy-androst-4-ene-3,17-dione, Testosterone |

| Curvularia lunata | Dehydrogenation, Hydroxylation | Androsta-1,4-diene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione |

Information on the Metabolic Pathways and Biotransformations of Androsta-4,8-diene-3,17-dione is Not Available in the Provided Search Results.

Following a comprehensive search for scientific literature, no specific information was found regarding the metabolic pathways, the role of monooxygenases in steroid ring cleavage, or in vitro metabolic investigations in mammalian tissues for the chemical compound this compound.

The performed searches yielded extensive data on structurally related compounds, such as Androsta-4-ene-3,17-dione (4-AD) and Androsta-1,4-diene-3,17-dione (ADD). This information pertains to their biotransformation by various microorganisms and their metabolism in mammalian systems. However, due to the strict requirement to focus solely on this compound, this related but distinct information cannot be used to fulfill the request.

Therefore, the content for the specified outline sections cannot be generated at this time.

Enzymatic Interactions and Molecular Mechanisms of Action

Interaction with Steroidogenic Enzymes

Substrate Specificity of Aromatase (CYP19A1) with Androstane-Diene-Diones

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme responsible for the conversion of androgens to estrogens. The specificity of this enzyme for its substrates is a key determinant of estrogen production. While research into the direct interaction of Androsta-4,8-diene-3,17-dione with aromatase is ongoing, the structural characteristics of androstane-diene-diones suggest a potential for interaction. The planarity and electronic configuration of the diene system within the steroid's A and B rings can influence its binding to the active site of the aromatase enzyme. The precise nature and affinity of this binding, and whether this compound acts as a substrate for aromatization, remains a subject of detailed biochemical investigation.

Role of 17β-Hydroxysteroid Dehydrogenases in Steroid Interconversions

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a pivotal role in the final steps of steroid hormone synthesis. They catalyze the interconversion of 17-keto and 17-hydroxy steroids. For instance, they are responsible for converting androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol (B170435). The 17-keto group present in this compound makes it a potential substrate for reductive 17β-HSDs. This enzymatic reaction would result in the formation of the corresponding 17β-hydroxy metabolite. The efficiency of this conversion depends on the specific isoform of 17β-HSD and the cellular context in which the interaction occurs.

Mechanisms of Enzyme Inhibition

Beyond acting as a potential substrate, this compound and related compounds can also function as enzyme inhibitors, modulating the activity of key steroidogenic enzymes.

Competitive Inhibition by Androstadiene Diones

Androstadiene diones can act as competitive inhibitors of aromatase. In this mechanism, the inhibitor molecule structurally resembles the natural substrate (e.g., androstenedione) and competes for binding to the active site of the enzyme. By occupying the active site, the competitive inhibitor prevents the natural substrate from binding, thereby reducing the rate of estrogen production. The effectiveness of a competitive inhibitor is determined by its affinity for the enzyme relative to the natural substrate.

Irreversible and Suicide Substrate Inhibition of Aromatase

A more potent form of enzyme inhibition is irreversible inhibition, where the inhibitor forms a stable, often covalent, bond with the enzyme. Some androstadiene dione (B5365651) derivatives have been designed to act as suicide substrates for aromatase. A suicide substrate is a molecule that is initially processed by the enzyme in the same way as a natural substrate. However, during this catalytic process, a highly reactive intermediate is generated that then covalently binds to the enzyme, leading to its permanent inactivation. This mechanism of action is particularly effective as it leads to a time-dependent loss of enzyme activity.

Structural Biology of Enzyme-Ligand Complexes

The understanding of how steroidal compounds interact with aromatase at a molecular level has been significantly advanced by X-ray crystallography studies. These studies provide a three-dimensional view of the enzyme's active site and how substrates and inhibitors bind within it.

The crystal structure of human placental aromatase in complex with its natural substrate, androstenedione, has been resolved, offering profound insights into the basis of its androgen specificity. nih.govpharmgkb.org This structural information is critical for understanding how other steroidal molecules, including this compound, might interact with the enzyme. The enzyme enfolds the substrate in a specific orientation, which is essential for the catalytic process. nih.gov

The active site of aromatase is a highly specific and compact pocket tailored for androgenic substrates. nih.govresearchgate.net It is predominantly hydrophobic, which accommodates the nonpolar steroid backbone. nih.gov However, specific polar interactions play a crucial role in correctly positioning the substrate for catalysis.

Key amino acid residues within the active site form a network of interactions with the bound steroid. For instance, the 3-keto group of androstenedione forms a hydrogen bond with the side chain of Asp309, while the 17-keto group interacts with the backbone amide of Met374. nih.gov These interactions anchor the substrate in the active site. The active site is also shaped by residues from several helices and loops, including the F-helix, I-helix, and the loop between the K-helix and β3-strand, which create a tight-fitting pocket around the steroid. nih.gov The residues F221, W224, and M374 are located in the active site and are important for the binding of the androgen substrate. nih.gov This precise architecture ensures that only molecules with the correct shape and chemical properties can bind effectively and undergo the aromatization reaction. The restrictive nature of the active site suggests that even minor structural alterations to the steroidal backbone, such as the introduction of a double bond at the C8 position in this compound, could significantly influence its binding affinity and inhibitory potential.

Structure Activity Relationship Studies for Androstane Dienediones

Impact of Diene Position on Biological Activity

The position of the carbon-carbon double bonds (diene) within the androstane (B1237026) skeleton is a major determinant of the biological activity of androstane-dienediones. While specific biological activity data for Androsta-4,8-diene-3,17-dione is not extensively available in published literature, the study of other diene isomers of androstenedione (B190577) provides significant insight into the importance of diene placement for enzyme inhibition, particularly of aromatase, the enzyme responsible for estrogen biosynthesis.

Different isomers, such as androsta-1,4-diene-3,17-dione (B159171), androsta-4,6-diene-3,17-dione, and androsta-3,5-diene-7,17-dione, exhibit distinct inhibitory profiles against aromatase. For instance, Androsta-1,4,6-triene-3,17-dione (B190583) (ATD) is a potent irreversible aromatase inhibitor. wikipedia.org Its mechanism of action involves permanently binding to and inactivating aromatase in peripheral and adipose tissues, thereby blocking estrogen synthesis. wikipedia.org

The introduction of a double bond at the C1 position, as seen in Androsta-1,4-diene-3,17-dione , also influences its activity. This compound serves as a precursor in the synthesis of the anabolic steroid boldenone. caymanchem.com In contrast, Androsta-4,6-diene-3,17-dione is also recognized as an aromatase inhibitor.

The conjugated double bond system in Androsta-3,5-diene-7,17-dione is crucial for its biological activity as an aromatase inhibitor. evitachem.com It competitively binds to the aromatase enzyme, thereby reducing the synthesis of estrogen. evitachem.com

Effects of Substituent Groups on Enzyme Affinity and Selectivity

The addition of various substituent groups to the androstane-dienedione scaffold significantly modulates the compound's affinity and selectivity for target enzymes. Research on androstenedione derivatives has demonstrated that even minor chemical modifications can lead to substantial changes in inhibitory potency against enzymes like aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD).

For example, the introduction of a hydroxyl group at the C4 position of androstenedione results in a potent aromatase inhibitor. nih.gov Further modifications, such as esterification of this 4-hydroxy group, have been shown to generally decrease the inhibitory activity. nih.gov The addition of a hydroxyl group can also influence receptor binding, as seen with 4-hydroxytestosterone, a metabolite of a 4-hydroxyandrostenedione derivative, which is a potent binder to the androgen receptor.

Fluorination is another strategy that has been explored to enhance enzyme inhibition. The synthesis of fluorinated derivatives of androstenedione has yielded compounds with significant aromatase inhibitory activity.

The nature of the substituent also plays a role in the mechanism of inhibition. For instance, some derivatives act as competitive inhibitors, reversibly binding to the enzyme's active site, while others can act as irreversible or mechanism-based inhibitors.

The following table summarizes the effects of different substituent groups on the aromatase inhibitory activity of androstenedione derivatives:

| Substituent Group | Position | Effect on Aromatase Inhibition | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C4 | Potent Inhibition | nih.gov |

Design Principles for Steroidal Enzyme Inhibitors

The design of effective and selective steroidal enzyme inhibitors is guided by several key principles derived from extensive structure-activity relationship studies. A primary strategy involves creating molecules that mimic the natural substrate of the target enzyme, thereby facilitating competitive binding to the active site.

A crucial aspect of designing steroidal inhibitors is to achieve high specificity for the target enzyme to minimize off-target effects. For instance, inhibitors of enzymes in the steroidogenic pathway, such as aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1), are designed to selectively block the production of specific hormones like estrogens or androgens.

Mechanism-based inhibitors, also known as suicide inhibitors, represent a sophisticated approach to enzyme inhibition. These compounds are designed to be converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. This approach can lead to highly specific and long-lasting inhibition. An example of this is 1,4,6-Androstatriene-3,17-dione (ATD), which acts as a potent irreversible aromatase inhibitor. wikipedia.org

The development of steroidal dimers has also been explored as a novel design strategy. For instance, testosterone (B1683101) and androstenedione dimers have been synthesized and evaluated for their antiproliferative activity in prostate cancer cell lines. nih.gov

Key design principles for steroidal enzyme inhibitors include:

Substrate Mimicry: Designing the inhibitor to resemble the natural substrate of the target enzyme.

High Specificity: Modifying the steroidal scaffold to achieve selective binding to the target enzyme and avoid interaction with other enzymes or receptors.

Mechanism-Based Inhibition: Engineering the molecule to be transformed by the enzyme into a reactive species that causes irreversible inactivation.

Introduction of Specific Functional Groups: Incorporating atoms like fluorine or hydroxyl groups to enhance binding affinity and inhibitory potency.

Dimerization: Linking two steroid molecules to potentially enhance binding or introduce novel biological activities. nih.gov

Modulation of Receptor Interactions by Steroidal Structures

Androst-4-ene-3,17-dione, for example, has been shown to competitively bind to the androgen receptor ligand-binding domain, although with a lower affinity than dihydrotestosterone (B1667394). researchgate.netnih.gov This interaction is sufficient to induce the nuclear translocation of the AR and promote myogenesis in vitro. researchgate.netnih.gov

The introduction of substituent groups can significantly alter receptor binding. For instance, a metabolite of a 4-hydroxyandrostenedione derivative, 4-hydroxytestosterone, demonstrates potent binding to the androgen receptor. This highlights that metabolic conversion of a parent compound can lead to molecules with different receptor interaction profiles.

The following table provides a comparison of the binding affinity of Androst-4-ene-3,17-dione and Dihydrotestosterone to the androgen receptor:

| Compound | Dissociation Constant (Kd) (nM) | Reference |

|---|---|---|

| Androst-4-ene-3,17-dione | 648 ± 21 | researchgate.netnih.gov |

These findings demonstrate that the steroidal framework provides a versatile scaffold for designing molecules that can selectively interact with specific hormone receptors, thereby modulating their activity.

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent aerosolization.

- Spill management: Absorb with vermiculite, dispose as hazardous waste (UN 3077, Class 9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.